molecular formula C13H12ClNO2 B185758 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid CAS No. 26165-62-8

4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B185758
CAS No.: 26165-62-8
M. Wt: 249.69 g/mol
InChI Key: RDTROARYSPBJMT-UHFFFAOYSA-N
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Description

4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a chloro group and a pyrrole ring

Mechanism of Action

Target of Action

The primary targets of 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid are Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively.

Mode of Action

The compound interacts with its targets through binding interactions . It inhibits the activity of both Enoyl ACP Reductase and DHFR enzymes, thereby disrupting the normal functioning of these enzymes .

Biochemical Pathways

The inhibition of Enoyl ACP Reductase affects the fatty acid synthesis pathway in bacteria, leading to the disruption of bacterial cell membrane formation. On the other hand, the inhibition of DHFR disrupts the folate metabolism pathway , which is essential for the synthesis of nucleotides in the bacteria .

Result of Action

The compound’s action results in the inhibition of bacterial growth . By inhibiting key enzymes in the bacteria, it disrupts essential biochemical pathways, leading to the death of the bacteria . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 2,5-dimethylpyrrole under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzoic acid and the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions[][3].

Major Products

The major products formed from these reactions include various substituted benzoic acids and pyrrole derivatives, which can be further utilized in different applications.

Scientific Research Applications

4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and advanced materials[][4].

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

    4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl alcohol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

    4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.

Uniqueness

The uniqueness of 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-3-(2,5-dimethylpyrrol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-8-3-4-9(2)15(8)12-7-10(13(16)17)5-6-11(12)14/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTROARYSPBJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=CC(=C2)C(=O)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180788
Record name Benzoic acid, 4-chloro-3-(2,5-dimethylpyrrol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26165-62-8
Record name Benzoic acid, 4-chloro-3-(2,5-dimethylpyrrol-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026165628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-chloro-3-(2,5-dimethylpyrrol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
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